molecular formula C11H18FNO4 B3108360 1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 1648910-85-3

1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No. B3108360
CAS RN: 1648910-85-3
M. Wt: 247.26
InChI Key: METPQQHVRNLTRX-JGVFFNPUSA-N
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Description

“1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 254881-77-1 . It has a molecular weight of 244.29 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Decomposition and Environmental Remediation

  • Decomposition in Cold Plasma Reactors : The decomposition of MTBE, a related oxygenate used in gasoline, has been studied using radio frequency (RF) plasma reactors. These studies demonstrate the feasibility of using RF plasma technology for decomposing and converting MTBE into simpler hydrocarbons, offering potential environmental remediation applications (Hsieh et al., 2011).

Environmental Behavior and Fate

  • Groundwater Contamination and Remediation : MTBE, due to its extensive use as a fuel additive, has become a significant groundwater contaminant. Research has focused on understanding its solubility, transport, and degradation behavior in groundwater systems. Studies have also explored biodegradation under aerobic and anaerobic conditions, highlighting the compound's adaptability to bioremediation techniques (Squillace et al., 1997; Schmidt et al., 2004).

Synthetic Applications

  • Synthesis of Chemical Intermediates : The synthesis of chemical intermediates, such as 2-fluoro-4-bromobiphenyl, demonstrates the application of related compounds in producing materials for pharmaceuticals and other industries. These studies highlight methodologies that may be relevant to synthesizing or utilizing the compound in various chemical synthesis processes (Qiu et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPQQHVRNLTRX-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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